molecular formula C6H10F3N B1464157 (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine CAS No. 1342622-65-4

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine

Cat. No.: B1464157
CAS No.: 1342622-65-4
M. Wt: 153.15 g/mol
InChI Key: CFIAPUWIUVKHND-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is an organic compound with the molecular formula C₆H₁₀F₃N It is characterized by the presence of a prop-2-en-1-yl group and a 3,3,3-trifluoropropyl group attached to an amine functional group

Scientific Research Applications

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine typically involves the reaction of prop-2-en-1-ylamine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The prop-2-en-1-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)benzene
  • (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)silane
  • (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)ether

Uniqueness

(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is unique due to the presence of both a prop-2-en-1-yl group and a 3,3,3-trifluoropropyl group attached to an amine. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,3,3-trifluoro-N-prop-2-enylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-2-4-10-5-3-6(7,8)9/h2,10H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIAPUWIUVKHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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